

2-Bromo-6-nitroaniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-6-nitroaniline**: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-nitroaniline** (CAS No: 59255-95-7), a critical chemical intermediate in various fields, including pharmaceuticals and dye manufacturing. The document delineates its molecular structure, physicochemical properties, and established synthesis methodologies. With a focus on scientific integrity, this guide offers field-proven insights into experimental choices and protocols, supported by authoritative references. It aims to serve as a vital resource for researchers and professionals engaged in organic synthesis and drug development, providing the technical accuracy required for advanced applications.

Introduction: The Strategic Importance of 2-Bromo-6-nitroaniline

2-Bromo-6-nitroaniline is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a bromine (-Br) group at positions 1, 2, and 6, respectively. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic chemistry. The electron-withdrawing nature of the nitro group

and the steric hindrance provided by the adjacent bromine atom significantly influence the reactivity of the amino group and the aromatic ring.

Its primary significance lies in its role as a key intermediate. In the pharmaceutical industry, it is notably used in the synthesis of metabolites of Brimonidine, an α_2 -adrenergic agonist prescribed for the treatment of glaucoma[1][2]. Furthermore, its chromophoric properties make it a precursor in the synthesis of various dyes[3]. This guide will explore the fundamental chemical characteristics and practical applications of this compound, providing a robust knowledge base for laboratory and industrial use.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and designing its applications.

Molecular Structure

The IUPAC name for this compound is **2-bromo-6-nitroaniline**[4]. Its structure consists of a benzene core with three key functional groups. The spatial arrangement of these groups dictates its chemical behavior, including its reactivity in nucleophilic substitution and diazotization reactions.

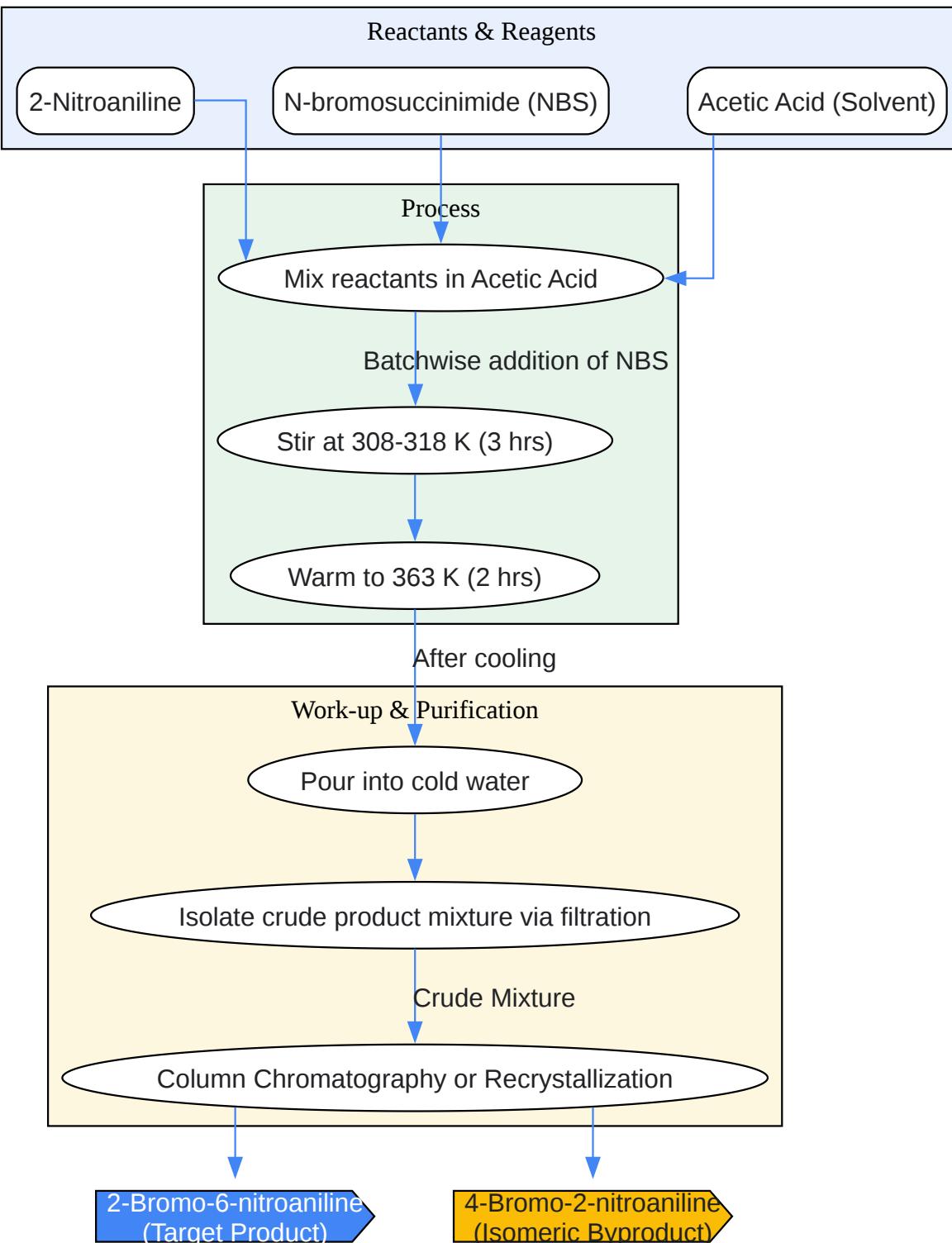
- Molecular Formula: $C_6H_5BrN_2O_2$ [1][3][4][5]
- SMILES: C1=CC(=C(C(=C1)Br)N)--INVALID-LINK--[O-][4]
- InChI Key: KKMOSYLMHAL-UHFFFAOYSA-N[4]

Physicochemical Data

The properties of **2-Bromo-6-nitroaniline** are summarized in the table below. It is important to note that some discrepancies exist in the literature, particularly for melting point and molecular weight. The values presented here are based on a consensus from reliable chemical databases. The molecular weight of 217.02 g/mol is the calculated value corresponding to the molecular formula and is the most frequently cited figure[1][4][5][6][7].

Property	Value	Source(s)
CAS Number	59255-95-7	[1] [3] [4]
Molecular Weight	217.02 g/mol	[1] [4] [5] [7]
Appearance	Pale yellow to yellow solid/powder	[3] [5]
Melting Point	74.5 °C	
Note: Some sources report 128-130°C		[3]
Boiling Point	309.8 °C at 760 mmHg	
Solubility	Sparingly soluble in water	[3]
pKa	-2.46 ± 0.25 (Predicted)	[3]
Topological Polar Surface Area	71.8 Å ²	[3] [4]

Synthesis Methodologies and Mechanistic Considerations


The synthesis of **2-Bromo-6-nitroaniline** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two prevalent methods are detailed below.

Method 1: Bromination of 2-Nitroaniline

A common and direct approach is the electrophilic bromination of 2-nitroaniline. The nitro group is a meta-director, while the amino group is an ortho-, para-director. The strong activating and directing effect of the amino group typically dominates, but the presence of the nitro group at position 2 and steric hindrance guide the bromine to the 6-position.

- Causality: N-bromosuccinimide (NBS) is often chosen as the brominating agent in a solvent like acetic acid. NBS provides a source of electrophilic bromine (Br^+) under milder conditions than using elemental bromine (Br_2), reducing the formation of over-brominated byproducts.

Acetic acid serves as a polar protic solvent that can facilitate the reaction.[2][5] The reaction is often followed by warming to ensure completion[2][5].

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-6-nitroaniline** via bromination.

Method 2: Nucleophilic Aromatic Substitution (SNA)

An alternative route involves the reaction of a substrate with a good leaving group, such as 1-bromo-2-fluoro-3-nitrobenzene, with an amine source.

- Causality: In this SNAr reaction, the fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group. Ammonia, dissolved in a solvent like methanol, acts as the nucleophile, displacing the fluoride. The reaction is typically performed in a sealed tube at elevated temperatures to overcome the activation energy barrier.^[5] This method can offer high yields and regioselectivity.

Key Applications in Research and Drug Development

The utility of **2-Bromo-6-nitroaniline** stems from its trifunctional nature, allowing for sequential and site-selective modifications.

- Pharmaceutical Intermediate: Its most prominent role is as a precursor in the synthesis of Brimonidine metabolites^{[1][2]}. Brimonidine is a medication used to treat open-angle glaucoma and ocular hypertension. The aniline scaffold provided by **2-Bromo-6-nitroaniline** is crucial for building the final quinoxaline core of the drug's derivatives.
- Dye Synthesis: The compound serves as a diazo component. The amino group can be converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes^[3]. The bromo and nitro substituents act as auxochromes and chromophores, modifying the color and fastness properties of the final dye.
- Organic Synthesis: In a broader context, it is a versatile starting material. The amino group can be protected, allowing for modifications at other positions. The nitro group can be reduced to an amine, creating a diamine derivative, and the bromine can participate in cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of complex molecular architectures.

Experimental Protocol: Synthesis via Bromination of 2-Nitroaniline

This protocol is a self-validating system, adapted from established literature procedures[2][5]. Each step is designed to maximize yield and purity while ensuring reproducibility.

Materials and Reagents:

- 2-Nitroaniline
- N-bromosuccinimide (NBS)
- Glacial Acetic Acid
- Deionized Water
- Ethyl Acetate (for extraction/chromatography)
- Petroleum Ether (for chromatography)
- Sodium Sulfate (Na_2SO_4 , anhydrous)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-nitroaniline (34.5 g, 0.25 mol) in glacial acetic acid (400 mL).
- Bromination: Over a period of 30 minutes, add N-bromosuccinimide (44.5 g, 0.25 mol) in batches to the solution. Maintain the internal temperature between 308-318 K (35-45 °C) during the addition.
 - Expertise Insight: Batchwise addition of NBS is crucial to control the exothermic reaction and prevent a rapid temperature increase, which could lead to unwanted side reactions.
- Reaction Progression: Stir the resulting mixture continuously at 318 K for 3 hours. Following this, warm the reaction mixture to 363 K (90 °C) and maintain stirring for an additional 2 hours to drive the reaction to completion.

- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large beaker containing 4 L of vigorously stirred cold water. An orange precipitate will form.
- **Filtration:** Allow the suspension to stand for 10 minutes, then collect the precipitate by vacuum filtration. Wash the filter cake with cold water (2 x 200 mL) to remove residual acetic acid and succinimide.
- **Purification:** The crude product is a mixture of 4-bromo-2-nitroaniline and the desired **2-bromo-6-nitroaniline**[2][5].
 - **Trustworthiness Check:** The isomers have different polarities. Separation can be effectively achieved using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:100).[5]
 - The fractions should be monitored by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
- **Characterization:** The identity and purity of the final product should be confirmed using analytical techniques such as ^1H NMR spectroscopy, mass spectrometry, and melting point analysis. The reported ^1H NMR (400 MHz, CDCl_3) data for **2-bromo-6-nitroaniline** shows characteristic peaks at δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H, NH_2), and 6.62 (dd, J = 8.7, 7.7 Hz, 1H)[2][5].

Safety, Handling, and Storage

Due to its hazardous nature, **2-Bromo-6-nitroaniline** must be handled with appropriate safety precautions.

- **Hazard Identification:** The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[8] The corresponding GHS pictograms include GHS07 (Harmful).
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated area or under a chemical fume hood[9][10]. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[9][11].

- Handling: Avoid formation of dust and aerosols[9]. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][10].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from strong oxidizing agents and strong acids. Some suppliers recommend storage at 4°C, protected from light.

Conclusion

2-Bromo-6-nitroaniline is a compound of significant industrial and academic interest. Its unique molecular architecture provides a versatile platform for the synthesis of complex molecules, most notably in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development. The methodologies and data presented herein, grounded in authoritative sources, provide a reliable framework for professionals working with this key chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-BROMO-6-NITROANILINE | 59255-95-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromo-6-nitroaniline | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. 59255-95-7|2-Bromo-6-nitroaniline|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-6-nitroaniline molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044865#2-bromo-6-nitroaniline-molecular-structure-and-weight\]](https://www.benchchem.com/product/b044865#2-bromo-6-nitroaniline-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com